molecular formula C8F16 B3042703 Perfluorooctene-2 CAS No. 65500-50-7

Perfluorooctene-2

Cat. No.: B3042703
CAS No.: 65500-50-7
M. Wt: 400.06 g/mol
InChI Key: RGBFMLVTZCWFSL-UHFFFAOYSA-N
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Description

Perfluorooctene-2 is a perfluorinated compound with the molecular formula C8F16 and a molecular weight of 400.06 g/mol. It is characterized by its unique physical and chemical properties, which make it highly valuable in various industrial applications. This compound is part of the broader class of perfluorinated compounds, known for their exceptional thermal stability, chemical resistance, and hydrophobic and oleophobic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorooctene-2 can be synthesized through several synthetic routes. One common method involves the reaction of perfluorooctyl iodide with a suitable base under specific conditions. Another method includes the use of bis(acetylacetonate)oxovanadium and dihydrogen peroxide as reagents . The reaction conditions typically involve controlled temperatures and pressures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Perfluorooctene-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under controlled temperature and pressure.

    Reduction: Sodium borohydride, in an appropriate solvent.

    Substitution: Halogenating agents, under specific reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated alcohols, while substitution reactions may produce various perfluorinated derivatives .

Scientific Research Applications

Perfluorooctene-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other perfluorinated compounds.

    Biology: Employed in studies related to cell membrane interactions due to its unique hydrophobic properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of high-performance materials, such as coatings, lubricants, and surfactants

Comparison with Similar Compounds

    Perfluorooctanoic acid (PFOA): A perfluorinated carboxylic acid with similar stability and resistance properties.

    Perfluorooctane sulfonate (PFOS): Another perfluorinated compound known for its use in industrial applications.

    Perfluorohexyloctane: A semifluorinated alkane used in ophthalmology

Uniqueness: Perfluorooctene-2 is unique due to its specific molecular structure, which provides a balance of hydrophobic and oleophobic properties. This makes it particularly useful in applications requiring high chemical resistance and stability. Its ability to undergo various chemical reactions also adds to its versatility compared to other similar compounds .

Properties

IUPAC Name

1,1,1,2,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F16/c9-1(2(10)4(13,14)15)3(11,12)5(16,17)6(18,19)7(20,21)8(22,23)24
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBFMLVTZCWFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895382
Record name Perfluoro-2-octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65500-50-7
Record name Perfluoro-2-octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Perfluorooctene-2
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Perfluorooctene-2
Reactant of Route 6
Perfluorooctene-2

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